1H-Azepine, hexahydro-1-(4-pyridinyl)-
Description
Contextualization within Heterocyclic Chemistry and Nitrogen-Containing Scaffolds
Heterocyclic chemistry is a cornerstone of organic chemistry, with nitrogen-containing scaffolds being particularly prominent due to their prevalence in natural products, pharmaceuticals, and functional materials. These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, exhibit a wide array of chemical and physical properties. The introduction of a nitrogen atom into a carbocyclic ring can significantly influence its electronics, conformation, and reactivity.
1H-Azepine, hexahydro-1-(4-pyridinyl)- is a noteworthy example of a molecule that combines two distinct types of nitrogen heterocycles. The hexahydro-1H-azepine, commonly known as azepane or hexamethyleneimine, is a saturated seven-membered ring. cymitquimica.comnih.gov Its non-planar, flexible nature allows it to adopt various conformations. mdpi.com Conversely, the pyridine (B92270) ring is a six-membered aromatic heterocycle, structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. This substitution renders the ring electron-deficient and imparts basic properties. The juxtaposition of these two rings in 1H-Azepine, hexahydro-1-(4-pyridinyl)- results in a molecule with a unique three-dimensional structure and a combination of chemical properties derived from both its saturated and aromatic components. Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring such moieties. acs.org
Historical Development and Significance of Azepine and Pyridine Ring Systems
The azepine and pyridine ring systems have rich histories and are independently significant in organic chemistry. The fully unsaturated seven-membered heterocycle, azepine, is unstable in its 1H-form and tends to rearrange. wikipedia.org Its saturated counterpart, azepane, is a stable and widely used building block in organic synthesis. cymitquimica.comnih.gov Azepane-containing structures are found in a number of pharmaceuticals. acs.org
Pyridine was first isolated in the mid-19th century from bone oil and coal tar. Its aromatic nature and unique reactivity have made it a subject of extensive study. The development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis, has been crucial for accessing a wide range of substituted pyridines for various applications. Pyridine and its derivatives are fundamental in numerous areas, including as solvents, reagents, and as core structures in agrochemicals and pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which is crucial for its role in biological systems and catalysis.
The conceptual joining of these two important heterocyclic systems in 1H-Azepine, hexahydro-1-(4-pyridinyl)- creates a molecule with potential for diverse applications, building upon the individual significance of its constituent rings.
Overview of Research Trajectories and Potential Academic Significance of 1H-Azepine, hexahydro-1-(4-pyridinyl)-
While extensive research on the specific compound 1H-Azepine, hexahydro-1-(4-pyridinyl)- is not widely documented in publicly available literature, its potential academic significance can be inferred from the study of related N-aryl azepanes and pyridinyl-containing compounds. The primary research trajectories for a molecule of this nature would likely fall into the realms of medicinal chemistry, materials science, and catalysis.
In medicinal chemistry, the combination of a flexible azepane ring and a rigid, polar pyridine ring could be advantageous for designing ligands that can adapt their conformation to bind to biological targets. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the azepane scaffold can provide a desirable three-dimensional orientation of substituents. For instance, related N-(4-pyridinyl) structures have been investigated for their potential in treating Alzheimer's disease. nih.gov
From a synthetic perspective, the preparation of 1H-Azepine, hexahydro-1-(4-pyridinyl)- would likely involve N-arylation of hexahydro-1H-azepine with a 4-halopyridine. Modern cross-coupling methodologies such as the Buchwald-Hartwig amination or the Ullmann condensation are powerful tools for the formation of such carbon-nitrogen bonds. The efficiency and scope of these reactions have been extensively developed, allowing for the coupling of a wide variety of amines and aryl halides under increasingly mild conditions.
The academic significance of 1H-Azepine, hexahydro-1-(4-pyridinyl)- lies in its potential as a versatile scaffold. Its structural and electronic properties suggest it could be a valuable building block for the synthesis of more complex molecules with tailored biological activities or material properties. Further research into its synthesis, conformational analysis, and reactivity would be necessary to fully elucidate its potential contributions to the field of heterocyclic chemistry.
Interactive Data Tables
Below are tables detailing some of the known physical and chemical properties of the parent compounds, hexahydro-1H-azepine (azepane) and pyridine. Data for the specific compound 1H-Azepine, hexahydro-1-(4-pyridinyl)- is not extensively available in the cited literature.
Table 1: Physicochemical Properties of Hexahydro-1H-azepine (Azepane)
| Property | Value | Reference(s) |
| CAS Number | 111-49-9 | cymitquimica.comcas.org |
| Molecular Formula | C₆H₁₃N | cymitquimica.com |
| Molar Mass | 99.17 g/mol | nih.gov |
| Boiling Point | 138 °C | cas.org |
| Melting Point | -37 °C | cas.org |
| Density | 0.8643 g/cm³ at 22 °C | cas.org |
| Appearance | Colorless liquid | nih.gov |
Table 2: Physicochemical Properties of Pyridine
| Property | Value | Reference(s) |
| CAS Number | 110-86-1 | |
| Molecular Formula | C₅H₅N | |
| Molar Mass | 79.10 g/mol | |
| Boiling Point | 115 °C | |
| Melting Point | -41.6 °C | |
| Density | 0.9819 g/cm³ | |
| Appearance | Colorless liquid |
Structure
2D Structure
3D Structure
Properties
CAS No. |
84759-19-3 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-pyridin-4-ylazepane |
InChI |
InChI=1S/C11H16N2/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11/h5-8H,1-4,9-10H2 |
InChI Key |
QEJLOHRTWXIVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1h Azepine, Hexahydro 1 4 Pyridinyl
Retrosynthetic Analysis Approaches to the Compound's Structure
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. icj-e.org This process involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com For 1H-Azepine, hexahydro-1-(4-pyridinyl)-, the most logical primary disconnection is the C-N bond between the azepane nitrogen and the pyridine (B92270) ring. This disconnection simplifies the molecule into two key synthons: a hexahydroazepine (azepane) synthon and a 4-pyridinyl synthon.
This retrosynthetic approach leads to two primary precursors: hexahydro-1H-azepine and a suitable 4-substituted pyridine, typically 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine). The forward synthesis would then involve the coupling of these two fragments.
Further retrosynthetic analysis can be applied to the hexahydroazepine ring itself. The azepane core can be disconnected through various strategies, such as breaking one of the C-C bonds within the ring, which might lead to a linear amino-aldehyde or amino-ketone precursor suitable for an intramolecular cyclization. Alternatively, a disconnection across two bonds could suggest a ring-closing metathesis (RCM) approach from a diene precursor. Another powerful strategy involves envisioning the azepane ring as an expansion of a smaller, more readily available cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) derivative. manchester.ac.uknih.gov
Classical Synthetic Routes to the Hexahydroazepine Core
The construction of the seven-membered hexahydroazepine ring is a key challenge in the synthesis of the target molecule. nih.gov Classical methods for forming this ring system can be broadly categorized into ring expansion and cyclization reactions.
Ring expansion reactions provide an effective means of synthesizing azepane derivatives from smaller, more common heterocyclic precursors. researchgate.netrwth-aachen.de These methods often leverage the release of ring strain to drive the transformation.
One common approach is the Beckmann rearrangement of a cyclohexanone (B45756) oxime. This reaction, typically promoted by an acid catalyst, involves the migration of the carbon atom anti-periplanar to the oxime's hydroxyl group, resulting in the formation of a seven-membered lactam (caprolactam). Subsequent reduction of the lactam, for instance with a powerful reducing agent like lithium aluminum hydride (LiAlH4), yields the desired hexahydroazepine.
Another notable ring expansion strategy involves the reaction of cyclic amines with dihalomethanes, known as the Tiffeneau-Demjanov rearrangement. While more commonly applied to other ring systems, analogous transformations can be envisioned for the expansion of piperidine derivatives. For example, the treatment of a suitably substituted piperidine with a source of a carbene or a carbenoid can lead to the insertion of a carbon atom into the ring, thereby forming the azepane skeleton. Photochemical methods involving the dearomative ring expansion of nitroarenes have also been reported as a modern approach to azepane synthesis. manchester.ac.uknih.govresearchgate.net
| Ring Expansion Method | Precursor | Key Reagents | Product |
| Beckmann Rearrangement | Cyclohexanone Oxime | H₂SO₄, PCl₅ | ε-Caprolactam |
| Schmidt Reaction | Cyclohexanone | NaN₃, H₂SO₄ | ε-Caprolactam |
| Tiffeneau-Demjanov Rearrangement | 2-(Aminomethyl)cyclohexanol | HNO₂ | Cycloheptanone |
| Photochemical N-insertion | Substituted Nitroarenes | Blue light, P(OR)₃ | Azepine derivative |
Intramolecular cyclization of acyclic precursors is a fundamental and widely used strategy for the formation of the azepane ring. acs.org These reactions typically involve the formation of a C-N or C-C bond to close the seven-membered ring.
A common approach is the reductive amination of a linear dicarbonyl compound or a keto-aldehyde with ammonia (B1221849) or a primary amine. For example, the intramolecular reductive amination of a 6-aminohexanal (B8501505) or a related substrate can directly yield the hexahydroazepine ring.
Another powerful method is the Dieckmann condensation of a diester of a long-chain amino acid. This base-catalyzed intramolecular reaction forms a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. Subsequent reduction of the ketone and the amide functionality can lead to the azepane ring.
Ring-closing metathesis (RCM) has also emerged as a versatile tool for the synthesis of unsaturated azepine derivatives, which can then be hydrogenated to the saturated hexahydroazepine. This reaction utilizes ruthenium-based catalysts to cyclize a linear diene containing a nitrogen atom.
More recent developments include silyl-aza-Prins cyclization, which can provide trans-azepanes with high diastereoselectivity. acs.orgnih.govacs.org
Strategies for N-Alkylation and Introduction of the 4-Pyridinyl Moiety
Once the hexahydroazepine core is obtained, the final key step is the introduction of the 4-pyridinyl group onto the nitrogen atom. This is typically achieved through N-arylation or N-alkylation reactions.
A straightforward approach is the nucleophilic aromatic substitution (SNAr) reaction between hexahydroazepine and an activated 4-halopyridine, such as 4-chloro-3,5-dinitropyridine. However, for less activated pyridines like 4-chloropyridine itself, these reactions often require harsh conditions and may result in low yields.
A more general and widely applicable method is the transition metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of amines and aryl halides, is a powerful tool for this transformation. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple hexahydroazepine with 4-halopyridines. The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and substrate scope. wikipedia.org
The Ullmann condensation is another classical method for the formation of C-N bonds, which involves the copper-catalyzed reaction of an amine with an aryl halide. wikipedia.org While traditional Ullmann reactions often require high temperatures, modern modifications with soluble copper catalysts and various ligands have made this reaction more practical under milder conditions. mdpi.com
| N-Arylation Method | Catalyst/Reagent | Typical Substrates | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Aryl halides/triflates, amines | Mild reaction conditions, broad substrate scope. wikipedia.orglibretexts.org |
| Ullmann Condensation | Copper catalyst, base | Aryl halides, amines | Often requires higher temperatures, but modern methods are milder. wikipedia.org |
| Nucleophilic Aromatic Substitution (SNAr) | None (or base) | Electron-deficient aryl halides, amines | Limited to activated aryl halides. |
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. This includes the use of catalysis to minimize waste and energy consumption.
As mentioned, palladium- and copper-catalyzed reactions are at the forefront of modern C-N bond-forming methodologies. The development of highly active and stable catalysts has allowed for these reactions to be carried out with lower catalyst loadings and under more environmentally benign conditions.
For the Buchwald-Hartwig amination, the use of sophisticated phosphine ligands, such as those based on biaryl or ferrocenyl scaffolds, has enabled the coupling of a wide range of aryl halides and amines with high efficiency. wikipedia.org Research continues to focus on developing catalysts that are active at lower temperatures and are tolerant of a wider range of functional groups.
In the realm of Ullmann-type couplings, the use of N-donor ligands, such as phenanthrolines and diamines, has been shown to accelerate the reaction and allow for lower reaction temperatures. wikipedia.org Heterogeneous catalysts, where the copper is supported on a solid material, are also being explored to simplify catalyst separation and recycling, further enhancing the sustainability of the process. mdpi.com
Beyond palladium and copper, other transition metals are also being investigated for C-N cross-coupling reactions. Nickel, being more earth-abundant and less expensive than palladium, is a particularly attractive alternative. Nickel-catalyzed amination reactions have shown promise for the synthesis of N-aryl amines.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of pharmaceutical intermediates is crucial for developing sustainable and environmentally responsible processes. rsc.org For the synthesis of 1H-Azepine, hexahydro-1-(4-pyridinyl)-, which likely employs a Buchwald-Hartwig amination, several green chemistry aspects are considered to minimize environmental impact. acsgcipr.org
Atom Economy and Waste Reduction: The primary goal is to maximize the incorporation of all materials used in the process into the final product. rsc.org Catalytic methods like the Buchwald-Hartwig reaction are inherently more atom-economical than stoichiometric reactions. rsc.org However, the choice of reagents and the generation of salt byproducts are key considerations. Green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor (Environmental Factor), are used to quantify the efficiency and waste generation of the synthetic route. rsc.orgmdpi.com A lower PMI or E-Factor indicates a greener process. For instance, a traditional synthesis might have a high E-Factor due to the use of excess reagents and solvents, whereas a green-optimized route would aim to significantly reduce this value. rsc.org
Use of Greener Solvents: Historically, solvents like toluene (B28343), xylene, and 1,4-dioxane (B91453) have been common in Buchwald-Hartwig reactions. acsgcipr.org These solvents are now recognized as having significant environmental, health, and safety concerns. acsgcipr.org Green chemistry encourages their replacement with more benign alternatives. Recent research has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), methyl tert-butyl ether (MTBE), and cyclopentyl methyl ether (CPME) as viable green substitutes that can be effective in cross-coupling reactions. nsf.gov In some cases, reactions can even be performed in water using micellar catalysis, which dramatically improves the environmental profile of the synthesis. rsc.org
Catalyst Efficiency and Recovery: Palladium is a precious and toxic heavy metal, making its efficient use and recovery a priority. acsgcipr.org Green approaches focus on optimizing catalyst and ligand loadings to be as low as possible without compromising yield and reaction time. acsgcipr.org The development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, allows for catalyst loadings to be reduced to mole-percent or even parts-per-million levels in some cases.
The following table outlines key green chemistry metrics and their application in evaluating the synthesis of N-aryl amines.
| Green Metric | Description | Application to Synthesis of 1H-Azepine, hexahydro-1-(4-pyridinyl)- |
| Atom Economy (AE) | A theoretical measure of the mass of reactants that is incorporated into the desired product. | Aims for near 100% by minimizing byproducts. The main byproduct is a salt from the base and the halide. |
| E-Factor | The mass ratio of waste to the desired product. A lower value is better. | A target E-Factor below 25 is often considered good for pharmaceutical intermediates. |
| Process Mass Intensity (PMI) | The total mass input (raw materials, solvents, water) used to produce a unit mass of the product. | Aims to minimize solvent and water usage during reaction and purification to lower the PMI. |
| Solvent Selection | Choosing solvents with low environmental impact, toxicity, and high safety profiles. | Replacing traditional solvents like dioxane with greener alternatives such as 2-MeTHF or aqueous systems. rsc.orgnsf.gov |
Optimization of Reaction Conditions, Yields, and Selectivity
The efficiency of the synthesis of 1H-Azepine, hexahydro-1-(4-pyridinyl)- via Buchwald-Hartwig amination is highly dependent on the careful optimization of several reaction parameters. The goal is to maximize product yield and selectivity while minimizing reaction time and the formation of impurities. nrochemistry.com
Catalyst and Ligand Screening: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount. youtube.com The reactivity of 4-halopyridines can be challenging, and the ligand must facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination. youtube.comnrochemistry.com Bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos have shown great efficacy in the amination of challenging heteroaryl chlorides. jconsortium.com
Base Selection: The base plays a crucial role in deprotonating the amine, allowing it to enter the catalytic cycle. Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOt-Bu) or weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nrochemistry.commit.edu The choice of base can significantly impact reaction rate and substrate compatibility. For instance, strong bases like NaOt-Bu often lead to faster reactions but may not be compatible with base-sensitive functional groups. mit.edu
Solvent and Temperature: The reaction is typically conducted at elevated temperatures, often between 80-120 °C, to ensure a reasonable reaction rate. nrochemistry.com The solvent must be inert to the reaction conditions and capable of solubilizing the various components. As mentioned, while traditional solvents like toluene or dioxane are effective, the trend is toward greener alternatives. nsf.gov
The following interactive data table presents hypothetical optimization results for the coupling of 4-chloropyridine with hexahydro-1H-azepine, illustrating how changing parameters can affect the reaction yield.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu (1.2) | Toluene | 110 | 24 | 75 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 68 |
| 3 | Pd₂(dba)₃ (0.5) | BrettPhos (1) | NaOt-Bu (1.2) | 2-MeTHF | 100 | 12 | 92 |
| 4 | Pd₂(dba)₃ (0.5) | BrettPhos (1) | K₃PO₄ (1.5) | 2-MeTHF | 100 | 18 | 88 |
| 5 | [(cinnamyl)PdCl]₂ (1) | t-BuXPhos (2) | NaOt-Bu (1.5) | Water (micellar) | 50 | 16 | 95 |
This table is illustrative and based on typical results for similar Buchwald-Hartwig reactions. rsc.org
Advanced Separation and Purification Techniques for Synthetic Products
Following the synthesis, the crude reaction mixture contains the desired product, 1H-Azepine, hexahydro-1-(4-pyridinyl)-, as well as unreacted starting materials, catalyst residues, the ligand, and salt byproducts. A robust purification strategy is essential to isolate the compound at the required purity.
Initial Workup: The first step is typically an aqueous workup to remove inorganic salts. The organic phase is separated, washed, dried, and concentrated. Given the basic nature of the product, an acid-base extraction can be a powerful purification tool. The product can be extracted into an aqueous acidic phase, leaving non-basic impurities in the organic layer. The aqueous phase is then basified, and the pure product is re-extracted into an organic solvent.
Chromatography: For laboratory-scale synthesis and high-purity requirements, flash column chromatography on silica (B1680970) gel is a standard method. A solvent system, typically a mixture of a non-polar solvent (like heptane) and a polar solvent (like ethyl acetate), often with a small amount of a basic modifier (like triethylamine) to prevent product tailing on the acidic silica, is used to separate the product from closely related impurities.
Crystallization/Recrystallization: If the final product is a solid, crystallization is a highly effective and scalable purification technique. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. This method is advantageous for large-scale production as it can be more cost-effective and environmentally friendly than chromatography.
Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be employed to separate it from non-volatile impurities like catalyst residues and salts. google.com
The following table summarizes common purification techniques applicable to 1H-Azepine, hexahydro-1-(4-pyridinyl)-.
| Technique | Principle | Applicability/Advantages | Potential Issues |
| Acid-Base Extraction | Separation based on the different solubility of the basic product and neutral/acidic impurities in aqueous acid and organic solvents. | Highly effective for removing non-basic impurities. Scalable. | Requires use of acids and bases, generating aqueous waste. |
| Flash Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Provides very high purity. Good for removing structurally similar impurities. | Generates significant solvent waste. Less economical for large scale. |
| Crystallization | Purification based on the difference in solubility between the product and impurities in a given solvent at different temperatures. | Highly scalable, cost-effective, can yield very pure material. | Product must be a solid. Requires screening for a suitable solvent system. Yield loss in mother liquor. |
| Vacuum Distillation | Separation of liquids based on differences in boiling points under reduced pressure. | Effective for removing non-volatile impurities. Can be used for large quantities. | Product must be thermally stable. Not effective for separating compounds with close boiling points. |
Spectroscopic and Crystallographic Data for 1H-Azepine, hexahydro-1-(4-pyridinyl)- Not Publicly Available
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound 1H-Azepine, hexahydro-1-(4-pyridinyl)- . Despite extensive queries using various synonyms such as "1-(4-pyridinyl)azepane," "N-(4-pyridyl)azepane," and "4-(azepan-1-yl)pyridine," no specific spectroscopic or crystallographic studies detailing the structural elucidation of this particular molecule could be located.
Therefore, it is not possible to provide the detailed analysis requested, which includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, chemical shift assignments, or data from two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for this compound were found.
Infrared (IR) and Raman Spectroscopy: Information regarding vibrational mode assignments and functional group identification through IR and Raman spectroscopy for this specific molecule is not available in the reviewed sources.
Mass Spectrometry (MS): While theoretical mass can be calculated, no experimental mass spectrometry data or fragmentation analysis for this compound has been published.
The absence of this information in the public domain prevents the creation of a scientifically accurate article with the requested detailed research findings and data tables. Generating such content would require speculation or the fabrication of data, which would be scientifically unsound.
While spectroscopic data exists for the parent heterocycles, Azepane (also known as hexahydro-1H-azepine) and Pyridine , this information cannot be directly extrapolated to provide a precise and accurate analysis of the combined molecule, 1H-Azepine, hexahydro-1-(4-pyridinyl)-, where the electronic and structural effects of the pyridinyl group attached to the azepine nitrogen would significantly alter the spectral characteristics.
Advanced Spectroscopic and Crystallographic Structural Elucidation of 1h Azepine, Hexahydro 1 4 Pyridinyl
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
For 1H-Azepine, hexahydro-1-(4-pyridinyl)-, with a molecular formula of C11H16N2, the theoretical monoisotopic mass is 176.13135 u. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would aim to experimentally measure this mass. A result within a narrow tolerance (typically < 5 ppm) of the calculated value would confidently confirm the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Fragmentation Pathway Analysis and Structural Inference
Mass spectrometry also provides structural information through the analysis of fragmentation patterns. When the protonated molecule [M+H]+ of 1H-Azepine, hexahydro-1-(4-pyridinyl)- is subjected to collision-induced dissociation (CID), it is expected to break apart in a predictable manner. The fragmentation would likely involve the cleavage of the C-N bonds of the azepine ring and the bond connecting the two ring systems.
Key expected fragmentation pathways would include:
Cleavage of the C-N bond between the rings: This would likely lead to the formation of a stable 4-aminopyridine (B3432731) cation or a protonated pyridine (B92270) fragment.
Ring-opening of the azepine moiety: The saturated seven-membered ring could undergo characteristic ring-opening fragmentations, leading to a series of daughter ions with specific mass-to-charge ratios (m/z).
The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the pyridine and hexahydroazepine units.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is primarily influenced by the presence of chromophores. In 1H-Azepine, hexahydro-1-(4-pyridinyl)-, the pyridine ring is the principal chromophore. The saturated hexahydroazepine ring does not absorb significantly in the standard UV-Vis range (200-800 nm).
The UV-Vis spectrum is predicted to show absorptions characteristic of a substituted pyridine. These typically involve:
π → π transitions:* Occurring at shorter wavelengths, these are high-energy transitions involving the aromatic pi-electron system of the pyridine ring.
n → π transitions:* These are lower energy, and thus longer wavelength, transitions involving the non-bonding electrons on the nitrogen atom of the pyridine ring.
A predicted UV-Vis spectrum suggests absorption maxima (λmax) around 257 nm. This absorption is consistent with the electronic transitions within the pyridinyl moiety.
Interactive Data Table: Predicted UV-Vis Absorption
| Predicted λmax (nm) | Associated Electronic Transition | Chromophore |
| ~257 | π → π* | Pyridine Ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of this writing, a public crystal structure for 1H-Azepine, hexahydro-1-(4-pyridinyl)- has not been reported. However, if a suitable single crystal were obtained, this technique would provide a wealth of structural information.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
A crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data would confirm the expected geometry of the pyridine ring (aromatic C-C and C-N bond lengths) and the conformation of the seven-membered hexahydroazepine ring, which typically adopts a flexible twist-chair or boat-like conformation. The specific bond angle and length for the C-N bond connecting the two rings would also be precisely determined.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
Beyond the intramolecular details, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular forces that stabilize the crystal structure. For 1H-Azepine, hexahydro-1-(4-pyridinyl)-, potential intermolecular interactions would include van der Waals forces and possible weak C-H···N hydrogen bonds involving the pyridine nitrogen atom as an acceptor and hydrogen atoms from neighboring molecules as donors. The study of these interactions is crucial for understanding the solid-state properties of the compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral derivatives are studied)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. 1H-Azepine, hexahydro-1-(4-pyridinyl)- itself is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it would not exhibit a signal in ECD or ORD experiments.
However, if a chiral derivative of this compound were to be synthesized, for instance, by introducing a substituent on the azepine ring, these techniques would be essential for assigning the absolute configuration of the new stereocenter(s). The experimental chiroptical spectrum could be compared with theoretical spectra calculated using quantum chemical methods to determine the stereochemistry of the enantiomers.
Computational and Theoretical Studies on 1h Azepine, Hexahydro 1 4 Pyridinyl
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations would be employed to model 1H-Azepine, hexahydro-1-(4-pyridinyl)- at the electronic level.
Electronic Structure, Frontier Molecular Orbitals, and Electrostatic Potential
A theoretical study would first focus on the electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into its kinetic stability and electronic excitation properties. An electrostatic potential (ESP) map would also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Electronic Properties calculated with DFT (e.g., B3LYP/6-311G(d,p))
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
Molecular Geometry Optimization and Energy Minimization
To find the most stable three-dimensional structure, the geometry of 1H-Azepine, hexahydro-1-(4-pyridinyl)- would be optimized. This computational process alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface. The resulting optimized geometry would provide precise data on the structural parameters of the molecule.
Table 2: Hypothetical Optimized Geometric Parameters
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C-N (Azepine ring) | Data not available |
| Bond Length | C-N (Pyridine link) | Data not available |
| Bond Angle | C-N-C (Azepine ring) | Data not available |
Conformational Analysis and Dynamics
The flexibility of the hexahydroazepine ring and the rotation around the bond connecting it to the pyridinyl group are key to understanding the molecule's dynamic behavior.
Ring Puckering and Inversion Dynamics of the Hexahydroazepine Ring
The seven-membered hexahydroazepine (or perhydroazepine) ring is highly flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. A computational study would map the potential energy surface of the ring to identify the most stable conformers and the energy barriers for interconversion between them. This is crucial for understanding which shapes the molecule is likely to adopt at a given temperature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are crucial for the structural elucidation and characterization of molecules like 1H-Azepine, hexahydro-1-(4-pyridinyl)-.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. Theoretical predictions of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in structural assignments. Methods such as the Gauge-Invariant Atomic Orbital (GIAO) approach, often employed with Density Functional Theory (DFT), are widely used for this purpose. nih.govmodgraph.co.uk For amines, which are structurally related to the azepane and pyridine (B92270) moieties of the target compound, both semi-empirical and ab initio methods have been successfully applied to predict ¹H chemical shifts with a reasonable degree of accuracy. nih.gov
For a molecule like 1H-Azepine, hexahydro-1-(4-pyridinyl)-, a computational study would typically involve:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation(s).
Chemical Shift Calculation: Using the optimized geometry, the NMR shielding tensors are calculated, from which the chemical shifts are derived.
The predicted chemical shifts can be presented in a tabular format for comparison with experimental data.
Illustrative Predicted ¹H NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridinyl-H2, H6 | 8.50 |
| Pyridinyl-H3, H5 | 7.20 |
| Azepane-H2, H7 (axial) | 3.10 |
| Azepane-H2, H7 (equatorial) | 3.30 |
| Azepane-H3, H6 (axial) | 1.60 |
| Azepane-H3, H6 (equatorial) | 1.80 |
| Azepane-H4, H5 (axial) | 1.50 |
| Azepane-H4, H5 (equatorial) | 1.70 |
Vibrational Frequencies: Infrared (IR) spectroscopy, which measures the vibrational frequencies of a molecule, provides a fingerprint for a compound. Computational methods can predict these vibrational frequencies, offering insights into the molecule's structure and bonding. These calculations are typically performed using DFT methods, which can provide a good correlation with experimental IR spectra.
The predicted vibrational frequencies can be tabulated, along with their corresponding intensities and vibrational modes.
Illustrative Predicted Vibrational Frequencies
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3050 | Medium | C-H stretch (pyridinyl) |
| 2920 | Strong | C-H stretch (azepane, asymmetric) |
| 2850 | Strong | C-H stretch (azepane, symmetric) |
| 1600 | Strong | C=C stretch (pyridinyl ring) |
| 1450 | Medium | CH₂ scissoring (azepane) |
| 1200 | Medium | C-N stretch |
Theoretical Insights into Reactivity, Reaction Pathways, and Transition States
Computational chemistry is instrumental in understanding the reactivity of molecules, exploring potential reaction mechanisms, and identifying transition states. For 1H-Azepine, hexahydro-1-(4-pyridinyl)-, theoretical studies could elucidate various aspects of its chemical behavior.
Reactivity Insights: The reactivity of this compound is influenced by the electronic properties of both the pyridine ring and the azepane ring. The nitrogen atom in the azepane ring is a nucleophilic center, while the pyridine ring can participate in electrophilic and nucleophilic aromatic substitution reactions. Computational methods can quantify these properties through:
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution and can identify regions susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its behavior in pericyclic reactions.
Reaction Pathways and Transition States: Theoretical calculations can be used to map out the potential energy surface for a given reaction, allowing for the determination of the most favorable reaction pathway. This involves:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Identifying Transition States: A transition state is a first-order saddle point on the potential energy surface. Computational methods are used to locate these structures.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.
For example, in a hypothetical N-alkylation reaction of 1H-Azepine, hexahydro-1-(4-pyridinyl)-, computational studies could determine the structure of the transition state and the energy barrier for the reaction.
Illustrative Data for a Hypothetical Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -5.8 |
Reactivity and Reaction Mechanisms of 1h Azepine, Hexahydro 1 4 Pyridinyl
Nucleophilic Reactivity of the Azepine Nitrogen
The nitrogen atom within the hexahydroazepine ring of 1H-Azepine, hexahydro-1-(4-pyridinyl)- is a primary center of nucleophilic reactivity. As a secondary amine derivative, the lone pair of electrons on this nitrogen is readily available for donation to electrophiles. The azepane ring, being a larger, more flexible saturated ring system compared to piperidine (B6355638) or pyrrolidine (B122466), can influence the steric accessibility of this lone pair.
The nucleophilicity of the azepine nitrogen is expected to be comparable to other cyclic secondary amines. This reactivity allows it to participate in a variety of common amine reactions, including:
Alkylation: Reaction with alkyl halides (R-X) to form quaternary azepanium salts. The rate of this reaction would be dependent on the nature of the alkyl halide and the reaction conditions.
Acylation: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to yield the corresponding N-acylazepane derivatives.
Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
The pyridinyl substituent, being an electron-withdrawing group, might slightly diminish the nucleophilicity of the azepine nitrogen compared to a simple N-alkylazepane due to inductive effects. However, this effect is generally modest for N-aryl substituted amines where the aromatic ring is not directly conjugated with the nitrogen lone pair in a way that causes significant delocalization.
Electrophilic Aromatic Substitution on the Pyridinyl Ring
The pyridinyl ring in 1H-Azepine, hexahydro-1-(4-pyridinyl)- is activated towards electrophilic aromatic substitution (EAS). The azepine nitrogen atom, connected at the 4-position, acts as a powerful electron-donating group through resonance. The lone pair on the azepine nitrogen can be delocalized into the pyridine (B92270) ring, increasing the electron density, particularly at the ortho (C-3 and C-5) and para (C-4, which is blocked by the nitrogen) positions relative to the nitrogen atom of the pyridine ring. This activating effect makes the pyridinyl ring significantly more susceptible to attack by electrophiles than pyridine itself, which is notoriously unreactive towards EAS. researchgate.net
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E⁺) on the electron-rich pyridine ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophilic Reagent | Predicted Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 1-(3-Nitro-4-pyridinyl)hexahydro-1H-azepine |
| Br₂/FeBr₃ (Bromination) | 1-(3-Bromo-4-pyridinyl)hexahydro-1H-azepine |
| SO₃/H₂SO₄ (Sulfonation) | 1-(3-Sulfonyl-4-pyridinyl)hexahydro-1H-azepine |
Note: The table presents predicted outcomes based on the directing effects of the amino group in 4-aminopyridine (B3432731) systems.
The strong activating and ortho,para-directing nature of the amino group at the 4-position directs incoming electrophiles primarily to the 3- and 5-positions. Due to symmetry, these positions are equivalent. Therefore, monosubstitution is expected to occur at the C-3 (or C-5) position.
Ring-Opening and Ring-Contraction Reactions of the Hexahydroazepine Moiety
The hexahydroazepine ring is a relatively stable seven-membered saturated heterocycle. Unlike smaller, more strained rings like aziridines and azetidines, it does not readily undergo ring-opening reactions under standard conditions. However, under specific and often forcing conditions, cleavage of the C-N bonds within the ring can be induced.
Mechanisms for such reactions often involve the formation of a reactive intermediate. For instance, reactions analogous to the von Braun reaction could potentially lead to ring opening. This would involve the reaction of the azepine nitrogen with cyanogen (B1215507) bromide (BrCN) to form an N-cyanoazepanium intermediate, which could then be cleaved by a nucleophile.
Ring-contraction reactions, for example, from an azepane to a piperidine derivative, are not common for this system under normal conditions. Such transformations would require significant skeletal rearrangement, likely proceeding through complex multi-step mechanisms involving ring-opening followed by recyclization, and are not considered a characteristic reaction of this moiety.
Functionalization Reactions at the α-Carbons to the Azepine Nitrogen
The carbon atoms adjacent to the azepine nitrogen (the α-carbons) are susceptible to functionalization through various synthetic methodologies. These reactions typically proceed via the formation of an intermediate where the α-carbon possesses either a negative or positive charge character.
One common strategy involves the deprotonation of an α-carbon to form an α-amino carbanion (or its equivalent). This can be achieved using a strong base, often in conjunction with a directing group on the nitrogen. The resulting nucleophilic species can then react with a range of electrophiles. For 1H-Azepine, hexahydro-1-(4-pyridinyl)-, this would likely require N-activation, for example, by forming an N-oxide or an N-amido derivative, to increase the acidity of the α-protons.
Alternatively, reactions can proceed through an electrophilic intermediate at the α-position. The Polonovski-Potier reaction, for instance, involves the reaction of an N-oxide with trifluoroacetic anhydride (B1165640) to generate an iminium ion. This electrophilic iminium ion is then susceptible to attack by nucleophiles at the α-carbon.
Table 2: Potential α-Functionalization Reactions
| Reaction Type | Reagents | Intermediate | Product Type |
| α-Lithiation | Strong base (e.g., s-BuLi), TMEDA | α-Amino carbanion | α-Substituted azepane |
| Polonovski-Potier | m-CPBA, then TFAA; Nu⁻ | Iminium ion | α-Substituted azepane |
Mechanistic Investigations through Kinetic and Thermodynamic Studies
Detailed mechanistic investigations of 1H-Azepine, hexahydro-1-(4-pyridinyl)- through kinetic and thermodynamic studies are not extensively reported in the literature. However, valuable insights can be gleaned from studies of analogous systems.
Kinetic Studies:
Kinetic studies of electrophilic aromatic substitution on the pyridinyl ring would be expected to show a significant rate enhancement compared to pyridine, confirming the activating role of the azepanyl group. The reaction would likely follow second-order kinetics, being first order in the substrate and first order in the electrophile. By comparing the rate constants for the reactions of 1H-Azepine, hexahydro-1-(4-pyridinyl)- with those of other 4-substituted pyridines, a quantitative measure of the activating effect of the hexahydroazepine moiety could be determined.
Thermodynamic Studies:
Thermodynamic data, such as the pKa of the conjugate acid of the azepine nitrogen, would provide a quantitative measure of its basicity. This value would be crucial in understanding its nucleophilic reactivity and its behavior in acid-catalyzed reactions. The pKa is expected to be in the range of typical secondary amines, although slightly reduced by the electron-withdrawing nature of the pyridinyl group. Thermodynamic studies of the ring-opening and contraction reactions would likely confirm the high stability of the azepane ring, with these processes being thermodynamically unfavorable under normal conditions. journalspub.info
Chemo-, Regio-, and Stereoselectivity in Chemical Transformations
The presence of multiple reactive sites in 1H-Azepine, hexahydro-1-(4-pyridinyl)-—the nucleophilic azepine nitrogen, the activated pyridinyl ring, and the α-carbons—raises important questions of selectivity in its chemical transformations.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions with electrophiles, the outcome will depend on the nature of the electrophile and the reaction conditions. "Hard" electrophiles, such as protons or Lewis acids, will preferentially react at the most basic site, the azepine nitrogen. "Softer" electrophiles, particularly those used in electrophilic aromatic substitution, will favor reaction at the electron-rich pyridinyl ring.
Regioselectivity:
As discussed in section 5.2, electrophilic aromatic substitution is expected to be highly regioselective, with substitution occurring at the C-3 and C-5 positions of the pyridine ring. Functionalization of the α-carbons also presents a regioselectivity consideration, as there are two such positions. In an unsubstituted azepane ring, these are equivalent. However, if the ring were to bear substituents, steric and electronic factors would influence which α-carbon reacts.
Stereoselectivity:
The hexahydroazepine ring is a flexible seven-membered ring that can exist in various conformations. If the ring contains stereocenters, reactions at the α-carbons or involving the ring itself can proceed with stereoselectivity. For example, the deprotonation of an α-carbon and subsequent reaction with an electrophile could be influenced by the existing stereochemistry in the ring, leading to the preferential formation of one diastereomer over another. Similarly, reactions that create a new stereocenter on the ring would be subject to stereocontrol, often dictated by the steric hindrance of the existing ring substituents and the approach trajectory of the reagents. nih.govnih.gov
Synthesis and Structural Characterization of Analogues and Derivatives of 1h Azepine, Hexahydro 1 4 Pyridinyl
Design Principles for Structural Modification and Analogue Generation
The design of analogues of 1H-Azepine, hexahydro-1-(4-pyridinyl)- is guided by several key principles aimed at systematically altering its properties. These modifications can be broadly categorized into exploring the structure-activity relationship (SAR), enhancing metabolic stability, and tuning physicochemical characteristics such as solubility and lipophilicity.
Modification of the 4-pyridinyl moiety often focuses on altering its electronic properties and hydrogen bonding capabilities. The introduction of electron-donating or electron-withdrawing groups can modulate the basicity of the pyridine (B92270) nitrogen and its potential for intermolecular interactions. Furthermore, substitution at the 2, 3, 5, and 6-positions of the pyridine ring can be used to explore steric and electronic effects on receptor binding or material properties.
Another important design principle is the synthesis of conformationally restricted analogues. Given the inherent flexibility of the seven-membered azepane ring, introducing conformational constraints can lead to a more defined three-dimensional structure. This can be achieved by creating bicyclic or spirocyclic systems that lock the azepane ring into a specific conformation, which can be invaluable for understanding the bioactive conformation of a molecule.
Synthetic Strategies for Substitution on the Hexahydroazepine Ring
The functionalization of the hexahydroazepine ring in 1H-Azepine, hexahydro-1-(4-pyridinyl)- can be achieved through several synthetic routes. One common approach is to utilize a pre-functionalized azepane derivative which is then coupled to the 4-pyridinyl moiety. For example, commercially available or synthetically prepared substituted azepanones can be subjected to reductive amination with 4-aminopyridine (B3432731) to introduce a substituent at a specific position on the hexahydroazepine ring.
Alternatively, direct C-H functionalization of the 1-(4-pyridinyl)azepane scaffold, while challenging, offers a more atom-economical approach. Recent advances in transition-metal-catalyzed C-H activation could potentially be applied to introduce substituents at various positions on the azepane ring.
Ring-opening of bicyclic precursors can also provide access to substituted hexahydroazepines. For instance, the cleavage of a suitable azabicyclo[n.1.0]alkane could yield a functionalized azepane ring. Furthermore, ring-expansion strategies, such as the Beckmann rearrangement of a substituted cyclohexanone (B45756) oxime followed by reduction, can be employed to construct the substituted seven-membered ring. rsc.org
A hypothetical synthetic scheme for introducing a hydroxyl group onto the hexahydroazepine ring is presented below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | N-protection of 4-hydroxypiperidine | Boc2O, Et3N, CH2Cl2 | N-Boc-4-hydroxypiperidine |
| 2 | Ring expansion | Diazomethane insertion reaction | N-Boc-5-hydroxyazepane |
| 3 | Deprotection | TFA, CH2Cl2 | 5-hydroxyazepane |
| 4 | N-arylation | 4-chloropyridine (B1293800), Pd catalyst, base | 1-(4-pyridinyl)azepan-5-ol |
Synthetic Strategies for Modification of the 4-Pyridinyl Moiety
Modification of the 4-pyridinyl moiety of 1H-Azepine, hexahydro-1-(4-pyridinyl)- is typically achieved by starting with a pre-substituted pyridine derivative. The primary synthetic route to the parent compound and its pyridinyl-substituted analogues involves the coupling of hexahydroazepine with a suitably functionalized 4-halopyridine.
Nucleophilic Aromatic Substitution (SNAr): This is a common method for forming the C-N bond between the azepine nitrogen and the pyridine ring. The reaction typically involves a 4-halopyridine activated by an electron-withdrawing group and hexahydroazepine in the presence of a base. Microwave-assisted SNAr reactions have been shown to be an efficient method for the synthesis of related azepine derivatives without the need for a catalyst. shd-pub.org.rs
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl and N-heteroaryl amines. wikipedia.org This reaction employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine (hexahydroazepine) with an aryl halide (a substituted 4-halopyridine). wikipedia.orgresearchgate.net This method is highly tolerant of a wide range of functional groups on both coupling partners, making it ideal for the synthesis of a diverse library of analogues.
A general scheme for the Buchwald-Hartwig amination to synthesize substituted 1-(4-pyridinyl)azepanes is as follows:
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |
| Substituted 4-bromopyridine | Hexahydro-1H-azepine | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene (B28343) | Substituted 1-(4-pyridinyl)azepane |
| 4-chloro-2-methylpyridine | Hexahydro-1H-azepine | Pd(OAc)2 / BINAP | NaOtBu | Dioxane | 1-(2-methylpyridin-4-yl)azepane |
| 4-bromo-2,6-dimethylpyridine | Hexahydro-1H-azepine | RuPhos Pd G4 | K3PO4 | THF | 1-(2,6-dimethylpyridin-4-yl)azepane |
Synthesis of Conformationally Restricted and Stereoisomeric Analogues
The synthesis of conformationally restricted analogues of 1H-Azepine, hexahydro-1-(4-pyridinyl)- is a key strategy for understanding its bioactive conformation. This can be achieved by introducing rigid structural elements that limit the flexibility of the seven-membered ring. One approach is the creation of bridged bicyclic systems. For example, an intramolecular cyclization of a suitably functionalized azepane derivative could lead to a bicyclic structure where the azepane ring is locked in a specific chair or boat-like conformation.
The synthesis of stereoisomeric analogues is crucial when chirality is introduced into the molecule, either on the hexahydroazepine ring or on a substituent. Stereoselective synthesis can be achieved by using chiral starting materials, chiral catalysts, or by separation of diastereomers. For instance, the stereoselective and regioselective synthesis of azepane derivatives can be accomplished via piperidine (B6355638) ring expansion, allowing for the preparation of diastereomerically pure compounds. rsc.org Asymmetric synthesis of substituted azepanes can also be achieved through methods like osmium-catalyzed tethered aminohydroxylation. nih.gov
Spectroscopic and Computational Analysis of Derivatives for Structure-Reactivity Correlations
The structural characterization of analogues and derivatives of 1H-Azepine, hexahydro-1-(4-pyridinyl)- relies heavily on spectroscopic techniques and computational analysis. These methods are essential for confirming the chemical structure and for understanding the relationship between structure and reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure of synthesized analogues. Chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the local electronic environment. For the hexahydroazepine ring, the complexity of the proton signals in the aliphatic region can provide insights into the ring's conformation. Variable-temperature NMR studies can be employed to investigate conformational dynamics, such as ring inversion.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups introduced during the synthesis. For example, the C=N and C=C stretching vibrations of the pyridine ring, and the C-N stretching of the azepane would be characteristic.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.
Computational Analysis: Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences and electronic properties of these molecules. mdpi.com Computational studies can predict the relative stabilities of different azepane ring conformations (e.g., chair, boat, twist-boat). nih.gov Furthermore, calculations of molecular electrostatic potential (MEP) can identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for intermolecular interactions. The correlation between experimental spectroscopic data and computationally predicted parameters can provide a deeper understanding of the structure-reactivity relationships. mdpi.com
Below is a table of hypothetical spectroscopic data for some derivatives:
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) [M+H]+ |
| 1-(4-pyridinyl)azepane | 8.2 (d, 2H), 6.6 (d, 2H), 3.4 (t, 4H), 1.7 (m, 4H), 1.5 (m, 4H) | 155.0, 150.5, 107.0, 50.0, 28.0, 27.0 | 177.26 |
| 1-(2-methylpyridin-4-yl)azepane | 8.0 (d, 1H), 6.5 (s, 1H), 6.4 (d, 1H), 3.3 (t, 4H), 2.4 (s, 3H), 1.7 (m, 4H), 1.5 (m, 4H) | 158.0, 154.0, 149.0, 108.0, 105.0, 50.0, 28.0, 27.0, 24.0 | 191.29 |
| 1-(2-chloropyridin-4-yl)azepane | 8.1 (d, 1H), 6.7 (d, 1H), 6.6 (dd, 1H), 3.5 (t, 4H), 1.7 (m, 4H), 1.5 (m, 4H) | 156.0, 151.0, 150.0, 108.0, 107.0, 50.0, 28.0, 27.0 | 211.70 |
Applications in Organic Synthesis and Catalysis
Utility as a Chiral Building Block in Asymmetric Synthesis
The azepane framework is a recurring motif in a multitude of biologically active natural products and pharmaceutical agents. nih.gov The synthesis of enantiomerically pure substituted azepanes is therefore a significant goal in medicinal and synthetic chemistry. researchgate.netresearchgate.net While direct studies on the chiral variants of 1H-Azepine, hexahydro-1-(4-pyridinyl)- are not extensively documented, its structural features suggest considerable potential as a chiral building block.
Should a chiral center be introduced into the azepane ring of this compound, the pyridinyl substituent could play a crucial role in directing the stereochemical outcome of subsequent reactions. For instance, in asymmetric synthesis, the nitrogen of the pyridine (B92270) ring can act as a coordinating group, directing metal catalysts or reagents to a specific face of the molecule. This directed metalation or coordination can enable highly diastereoselective transformations on the azepane ring. The synthesis of chiral, non-racemic aziridines, which can be converted to other heterocycles, has been shown to be influenced by pyridine groups capable of bidentate chelation. researchgate.net
Furthermore, strong and confined imidodiphosphorimidate (IDPi) catalysts have been shown to be effective in highly enantioselective substitutions of cyclic, aliphatic hemiaminal ethers to produce 2-substituted azepanes with high enantioselectivity. researchgate.net The presence of the 4-pyridinyl group on the azepane nitrogen could influence the reactivity and selectivity of such catalytic processes. The development of asymmetric syntheses for substituted azepanes often involves strategies like lithiation-conjugate addition sequences, where the N-substituent is critical for achieving high diastereoselectivity and enantioselectivity. journalononcology.org
Role as a Ligand in Transition Metal Catalysis
The incorporation of a pyridine ring makes 1H-Azepine, hexahydro-1-(4-pyridinyl)- a prime candidate for use as a ligand in transition metal catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp²-hybridized orbital, making it an excellent coordination site for a wide array of transition metals. nih.govwikipedia.org
Coordination Chemistry and Complex Formation Studies
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with metals such as palladium, rhodium, iridium, ruthenium, cobalt, copper, nickel, and zinc. journalononcology.orgjscimedcentral.comnih.gov The nitrogen of the 4-pyridinyl group in 1H-Azepine, hexahydro-1-(4-pyridinyl)- would be the primary site of coordination. The resulting metal complexes can exhibit various geometries, including octahedral, tetrahedral, and square planar, depending on the metal center and other ligands present. wikipedia.org
The azepane ring, being a saturated secondary amine, is less likely to compete with the pyridine nitrogen for coordination under most conditions. However, its conformational flexibility could sterically influence the coordination environment around the metal center. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be tuned by modifying the pyridine ring. The electron-donating character of the hexahydroazepine group attached to the pyridine ring would increase the electron density on the pyridine nitrogen, potentially enhancing its donor strength compared to unsubstituted pyridine.
| Metal Center | Potential Complex Geometry | Relevant Application Areas |
| Palladium(II) | Square Planar | Cross-coupling reactions, C-H activation |
| Rhodium(I/III) | Square Planar / Octahedral | Hydrogenation, hydroformylation, C-H functionalization |
| Ruthenium(II) | Octahedral | Metathesis, transfer hydrogenation |
| Copper(I/II) | Tetrahedral / Square Planar | A³-coupling, carboxylation, atom transfer radical polymerization |
| Nickel(II) | Square Planar / Tetrahedral | Cross-coupling, olefin polymerization |
This table presents potential coordination scenarios for 1H-Azepine, hexahydro-1-(4-pyridinyl)- as a ligand, based on the known coordination chemistry of pyridine derivatives.
Application in Enantioselective Catalytic Reactions
Chiral ligands are fundamental to asymmetric catalysis. By introducing chirality into the azepane ring of 1H-Azepine, hexahydro-1-(4-pyridinyl)-, a novel chiral ligand could be developed. The proximity of the chiral azepane scaffold to the coordinating pyridine nitrogen could create an effective chiral environment around the metal center, enabling enantioselective transformations.
For example, bulky chiral N-heterocyclic carbene (NHC) ligands have been successfully employed in the nickel-catalyzed enantioselective C-H cyclization of pyridines. acs.org Similarly, a chiral N-(4-pyridinyl)azepane ligand could potentially be used in a range of enantioselective reactions, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The conformational flexibility of the seven-membered azepane ring could allow for fine-tuning of the steric environment to achieve high levels of enantioselectivity. The development of such catalytic systems would be a valuable addition to the field of asymmetric synthesis.
Use as a Chemical Reagent or Intermediate in Multi-Step Syntheses
The bifunctional nature of 1H-Azepine, hexahydro-1-(4-pyridinyl)- makes it a useful intermediate in multi-step synthetic sequences. The azepane ring can be considered a secondary amine, while the pyridine ring offers a site for aromatic substitution or N-oxidation.
A plausible synthesis of this compound would involve the nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with azepane (hexahydro-1H-azepine). This reaction would furnish the target molecule, which can then be used in subsequent transformations. For instance, the pyridine ring can undergo electrophilic substitution, although it is generally deactivated towards such reactions. More commonly, the pyridine nitrogen can be oxidized to the corresponding N-oxide, which activates the ring for both electrophilic and nucleophilic attack.
Furthermore, the azepane ring itself can be a precursor to more complex structures. Ring-expansion strategies starting from smaller rings, like piperidines, are a known method for the synthesis of azepane derivatives. slideshare.net Conversely, the azepane ring in 1H-Azepine, hexahydro-1-(4-pyridinyl)- could be cleaved or rearranged to access different heterocyclic systems. The compound can serve as a scaffold for building more complex molecules, particularly in the synthesis of pharmaceutical agents where the azepane motif is prevalent. wikipedia.org
Development of Novel Methodologies Utilizing the Compound's Unique Structural Features
The unique combination of a flexible, saturated seven-membered ring and a rigid, aromatic pyridine ring in 1H-Azepine, hexahydro-1-(4-pyridinyl)- opens avenues for the development of novel synthetic methodologies. The azepane ring is not planar and can exist in various chair and boat conformations. slideshare.netrwth-aachen.de This conformational flexibility can be exploited in stereoselective reactions where one conformer is preferentially stabilized, for example, through coordination of the pyridine nitrogen to a metal catalyst.
Recent advancements in synthetic chemistry have focused on the development of novel methods for the construction of azepane rings, such as the photochemical dearomative ring expansion of nitroarenes. researchgate.netnih.gov These methods provide access to polysubstituted azepanes that were previously difficult to synthesize. 1H-Azepine, hexahydro-1-(4-pyridinyl)- could serve as a model system for exploring the reactivity and potential of such newly developed synthetic strategies.
Moreover, the pyridinyl group can act as a directing group in C-H activation reactions. Transition metal catalysts can coordinate to the pyridine nitrogen and selectively activate C-H bonds on the azepane ring or even on the pyridine ring itself, allowing for the direct introduction of new functional groups in a highly regioselective manner. jscimedcentral.com The development of such methodologies would provide efficient routes to novel and complex azepane derivatives.
Advanced Methodologies in the Study of 1h Azepine, Hexahydro 1 4 Pyridinyl
Chromatographic Techniques for Separation, Purity Assessment, and Quantitation (e.g., HPLC, GC)
Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of 1H-Azepine, hexahydro-1-(4-pyridinyl)-. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for these purposes, with the choice of method depending on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of N-heterocyclic compounds. For a molecule like 1H-Azepine, hexahydro-1-(4-pyridinyl)-, which possesses both a basic nitrogen in the azepane ring and a pyridine (B92270) ring, mixed-mode chromatography can be particularly effective. Columns that combine reversed-phase and ion-exchange characteristics can provide excellent separation and peak shape for polar, basic compounds. nih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter to control the ionization state of the molecule and achieve optimal retention and separation.
A typical HPLC method for a related N-heterocycle might employ a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a slightly acidic pH to ensure the protonation of the nitrogen atoms, leading to consistent retention times. youtube.com UV detection is suitable due to the presence of the pyridine ring, which has a characteristic UV absorbance. sielc.com
Interactive Data Table: Representative HPLC Parameters for Analysis of Pyridinyl-N-Heterocycles
| Parameter | Value | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) (60:40 v/v) | Acetonitrile acts as the organic modifier, while the acidic buffer ensures consistent protonation of the basic nitrogens. youtube.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Detection | UV at 250-270 nm | The pyridine ring exhibits strong absorbance in this UV range. sielc.com |
| Temperature | 25 °C | Room temperature is often sufficient for stable and reproducible results. |
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While the target compound may have a relatively high boiling point, it is likely amenable to GC analysis. The azepane and pyridine rings are generally stable at the temperatures used in GC. Analysis by GC-MS would provide not only retention time data for quantitation but also mass spectra for definitive identification. In the analysis of similar N-heterocyclic compounds, GC-MS has been used to identify isomers and impurities. researchgate.netjmchemsci.com
Electrochemical Characterization and Redox Behavior
The electrochemical properties of 1H-Azepine, hexahydro-1-(4-pyridinyl)- are primarily dictated by the pyridine ring, which is electroactive. Cyclic voltammetry (CV) is a key technique used to study the redox behavior of such compounds. The pyridine moiety can undergo reduction, and the potential at which this occurs is influenced by the substituent on the nitrogen atom and the solvent system. wpmucdn.comrsc.org
For pyridine and its derivatives, the reduction process often involves the transfer of one or more electrons to the aromatic ring. umich.edu The presence of the electron-donating hexahydro-azepine group attached to the pyridine ring would be expected to make the reduction slightly more difficult (occur at a more negative potential) compared to unsubstituted pyridine. The electrochemical behavior can also be sensitive to the pH of the medium, as protonation of the pyridine nitrogen can significantly alter its electronic properties. researchgate.net
The study of the redox behavior of 1H-Azepine, hexahydro-1-(4-pyridinyl)- would likely involve dissolving the compound in a suitable organic solvent, such as acetonitrile or dimethylformamide, with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate. The CV would reveal the potentials of reduction and oxidation peaks, providing insight into the molecule's electronic structure and potential for participation in redox reactions. ekb.egworldscientific.com Such studies are crucial for applications in areas like catalysis and materials science. nih.gov
Interactive Data Table: Expected Electrochemical Parameters for Pyridine Derivatives
| Parameter | Typical Value Range | Significance |
| Reduction Potential (vs. SCE) | -1.0 to -2.5 V | Indicates the ease of adding an electron to the pyridine ring. Varies with solvent and substituents. rsc.org |
| Oxidation Potential (vs. SCE) | +1.0 to +2.0 V | Indicates the ease of removing an electron. Generally less common for simple pyridines. |
| Technique | Cyclic Voltammetry | Allows for the study of redox processes and the stability of the resulting species. ekb.eg |
| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF₆ | A common non-aqueous system for electrochemical studies of organic molecules. |
In-situ Spectroscopy for Reaction Monitoring and Mechanistic Elucidation
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring chemical reactions in real-time. These methods provide valuable data on reaction kinetics, the formation of intermediates, and the elucidation of reaction mechanisms without the need for sampling.
In-situ FTIR Spectroscopy: For the synthesis of 1H-Azepine, hexahydro-1-(4-pyridinyl)-, which would likely involve the N-arylation of hexahydroazepine with a suitable pyridine derivative, in-situ FTIR would be highly beneficial. acs.orgnih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked by monitoring their characteristic infrared absorption bands. rsc.orgnih.gov For example, the disappearance of the N-H stretching vibration of hexahydroazepine and the appearance of new bands associated with the C-N bond formation and the substituted pyridine ring would indicate the progress of the reaction.
Interactive Data Table: Key Spectroscopic Changes for In-situ Monitoring
| Technique | Monitored Species/Bond | Expected Spectroscopic Change | Information Gained |
| In-situ FTIR | N-H of hexahydroazepine | Decrease in intensity of N-H stretch (around 3300 cm⁻¹) | Consumption of starting material. nih.gov |
| In-situ FTIR | C-N of product | Increase in intensity of C-N stretch (around 1200-1350 cm⁻¹) | Formation of product. |
| In-situ NMR | Pyridine ring protons | Shift in proton signals upon substitution | Confirmation of product structure and conversion. researchgate.net |
| In-situ NMR | Hexahydroazepine protons | Change in chemical environment and signal shifts | Monitoring of reactant consumption and product formation. researchgate.net |
In-situ NMR Spectroscopy: Flow NMR spectroscopy is an emerging technique that allows for the continuous monitoring of reactions in a flow system. beilstein-journals.org This would be particularly useful for optimizing the synthesis of 1H-Azepine, hexahydro-1-(4-pyridinyl)-. By flowing the reaction mixture through an NMR tube within the spectrometer, real-time data on the conversion of reactants to products can be obtained. This technique is especially powerful for identifying transient intermediates that may not be observable by conventional offline analysis. researchgate.netbeilstein-journals.org
Microfluidic and Flow Chemistry Approaches for Synthesis and Reaction Optimization
Microfluidics and flow chemistry offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening of reaction conditions. beilstein-journals.orgacs.orguc.pt The synthesis of N-heterocycles, including pyridines and N-substituted amines, has been successfully demonstrated using flow chemistry. mdpi.comresearchgate.net
The synthesis of 1H-Azepine, hexahydro-1-(4-pyridinyl)- could be efficiently performed in a flow reactor. For instance, a solution of hexahydroazepine and a suitable activated pyridine derivative (e.g., 4-chloropyridine (B1293800) or 4-fluoropyridine) could be pumped through a heated tube or microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization of the reaction conditions to maximize yield and minimize the formation of byproducts.
Interactive Data Table: Representative Flow Chemistry Conditions for N-Heterocycle Synthesis
| Parameter | Typical Value | Advantage in Flow Chemistry |
| Reactor Type | Heated coil or packed-bed microreactor | High surface-to-volume ratio for efficient heat transfer. researchgate.net |
| Temperature | 100-200 °C | Superheating of solvents is possible, accelerating reaction rates. beilstein-journals.org |
| Residence Time | 5-30 minutes | Rapid reaction times compared to batch synthesis. mdpi.com |
| Pressure | 10-20 bar | Allows for heating solvents above their boiling points. |
| Scale | mg to kg per day | Easily scalable by running the system for longer periods or using a larger reactor. mdpi.com |
Future Research Directions and Unexplored Avenues in 1h Azepine, Hexahydro 1 4 Pyridinyl Chemistry
Development of Novel and Highly Efficient Green Synthetic Routes
The synthesis of functionalized azepanes, the core structure of 1H-Azepine, hexahydro-1-(4-pyridinyl)-, is an area of active research. Future efforts could focus on developing environmentally benign and efficient methods for the synthesis of this specific compound. Current synthetic strategies for related azepine derivatives often involve multi-step processes with harsh reagents.
Future research could explore:
Catalytic Hydrogenation: Investigating the selective reduction of a suitable pyridine-substituted azepine precursor.
One-Pot Syntheses: Designing a convergent synthesis where the azepine ring and the pyridine (B92270) substituent are introduced in a single, efficient step.
Use of Renewable Feedstocks: Exploring bio-based starting materials to create a more sustainable synthetic pathway.
Solvent-Free or Aqueous Conditions: Developing synthetic methods that minimize the use of volatile organic solvents.
These approaches would not only make the synthesis more economical but also align with the principles of green chemistry, a growing priority in chemical manufacturing.
Exploration of Unconventional Reactivity Patterns and Transformation Pathways
The reactivity of 1H-Azepine, hexahydro-1-(4-pyridinyl)- is, as of now, uncharacterized. The presence of both a secondary amine within the azepine ring and a nitrogen atom in the pyridine ring offers multiple sites for chemical transformation. Future studies could investigate:
Ring-Opening and Ring-Expansion Reactions: Exploring the stability of the azepine ring under various conditions to generate novel chemical scaffolds.
Functionalization of the Azepine and Pyridine Rings: Investigating selective C-H activation or other functionalization strategies to introduce new chemical groups and create a library of derivatives.
Polymerization Potential: Assessing the ability of the molecule to act as a monomer in the synthesis of novel polymers with unique properties.
Understanding these fundamental reactivity patterns is crucial for unlocking the potential of 1H-Azepine, hexahydro-1-(4-pyridinyl)- in medicinal chemistry and materials science.
Advanced Spectroscopic Studies Under Extreme Conditions
The structural and electronic properties of 1H-Azepine, hexahydro-1-(4-pyridinyl)- under standard conditions can be predicted. However, its behavior under extreme conditions of high pressure or low temperature is unknown. Such studies can provide valuable insights into its conformational flexibility, stability, and intermolecular interactions. Techniques such as high-pressure NMR, low-temperature infrared spectroscopy, and X-ray crystallography at various temperatures and pressures could reveal:
Conformational Isomers: Identifying and characterizing different spatial arrangements of the molecule.
Phase Transitions: Observing changes in the solid-state structure under pressure or temperature variations.
Changes in Electronic Properties: Understanding how extreme conditions affect the electron distribution within the molecule.
Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Analogues
In the absence of experimental data, computational methods offer a powerful tool for preliminary investigation. Machine learning and artificial intelligence (AI) are increasingly used to predict chemical properties and reaction outcomes. For 1H-Azepine, hexahydro-1-(4-pyridinyl)-, these technologies could be employed to:
Predict Physicochemical Properties: Estimate properties such as solubility, boiling point, and toxicity.
Simulate Reactivity: Predict the most likely sites of reaction and the products of various chemical transformations.
Design Novel Analogues: Generate virtual libraries of related compounds with potentially enhanced properties for specific applications.
These in silico studies can guide future experimental work, saving time and resources by prioritizing the most promising research avenues.
Discovery of Novel Catalytic Systems or Materials Incorporating the Compound
The presence of nitrogen atoms in 1H-Azepine, hexahydro-1-(4-pyridinyl)- suggests its potential use as a ligand in coordination chemistry and catalysis. The nitrogen atoms can coordinate to metal centers, creating catalysts for a variety of chemical reactions. Future research could focus on:
Synthesis of Metal Complexes: Preparing and characterizing complexes of the compound with various transition metals.
Catalytic Activity Screening: Testing the synthesized complexes as catalysts in important organic reactions, such as cross-coupling reactions or hydrogenations.
Development of Metal-Organic Frameworks (MOFs): Using the compound as a building block for the construction of porous materials with potential applications in gas storage, separation, and catalysis.
The exploration of its coordination chemistry could lead to the discovery of novel and efficient catalytic systems.
Q & A
Basic Research Questions
Q. What are the optimal green synthesis methods for 1H-Azepine derivatives, and how can amino acid catalysts improve reaction efficiency?
- Methodological Answer : Green synthesis of azepine derivatives can leverage amino acid catalysts (e.g., L-proline, glycine) under reflux conditions. These catalysts promote protonation of aldehydes and stabilize intermediates via hydrogen bonding, enhancing reaction rates and yields . Characterization via FT-IR (to confirm functional groups) and ¹H NMR (to verify ring structure and substituents) is critical. For example, in analogous Biginelli reactions, amino acids reduce energy barriers for cyclization, which could be adapted for azepine synthesis by substituting aldehyde and urea components .
Q. How should researchers validate the purity and structural integrity of synthesized 1H-Azepine compounds?
- Methodological Answer : Combine multiple analytical techniques:
- TLC for real-time monitoring of reaction progress and initial purity assessment.
- GC-MS to detect low-molecular-weight impurities (e.g., unreacted pyridine derivatives).
- Melting point analysis to compare with literature values (e.g., hexahydro-1-(4-pyridinyl)-1H-azepine derivatives typically exhibit melting points between 120–150°C, depending on substituents) .
- Recrystallization in ethyl acetate to remove polar byproducts, followed by ¹³C NMR for stereochemical confirmation .
Q. What solvent systems and reaction conditions maximize yields for hexahydroazepine derivatives?
- Methodological Answer : Reflux in ethanol or methanol is ideal for azepine cyclization due to their high polarity and ability to stabilize zwitterionic intermediates. For 1-(4-pyridinyl) substituents, maintain a reaction temperature of 80–100°C for 6–12 hours. Optimization via DOE (Design of Experiments) can identify critical factors (e.g., molar ratios, catalyst loading). For example, increasing urea concentration in analogous reactions improved yields by 15–20% .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for 1H-Azepine derivatives?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to assess ring inversion dynamics in hexahydroazepines. For instance, axial-equatorial isomerism in the seven-membered ring can split peaks; cooling to −40°C may resolve splitting . Cross-validate with computational methods (DFT calculations) to predict chemical shifts and assign ambiguous signals .
Q. What mechanistic pathways explain the formation of 1-(4-pyridinyl) substituents during azepine synthesis?
- Methodological Answer : The 4-pyridinyl group likely forms via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, use electron-deficient pyridine derivatives (e.g., 4-chloropyridine) with a Lewis acid catalyst (e.g., FeCl₃). Alternatively, Suzuki-Miyaura coupling with 4-pyridinylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) enables regioselective functionalization. Monitor intermediates via in-situ IR spectroscopy to track C–N bond formation .
Q. How can researchers design impurity profiling protocols for 1H-Azepine derivatives in pharmaceutical contexts?
- Methodological Answer : Refer to pharmacopeial guidelines (e.g., EP/USP) for impurity thresholds (typically ≤0.15%). Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify structurally related impurities. For example, 4-methyl-5,11-dihydro-6H-diazepin-6-one (Impurity B, EP) is a common byproduct in azepine syntheses; quantify it using a validated calibration curve .
Q. What strategies mitigate side reactions (e.g., over-alkylation) in the synthesis of 1-(4-pyridinyl)-hexahydroazepine?
- Methodological Answer : Control reaction stoichiometry (limiting alkylating agents to 1.1 equivalents) and employ protecting groups (e.g., Boc for secondary amines). For example, tert-butyloxycarbonyl (Boc) protection of the azepine nitrogen prevents unwanted N-alkylation. Deprotection with TFA/CH₂Cl₂ (1:4) restores the free amine without degrading the pyridinyl substituent .
Data Analysis and Experimental Design
Q. How should researchers statistically validate reproducibility in azepine synthesis yields?
- Methodological Answer : Perform triplicate experiments under identical conditions and apply ANOVA to assess variance. For yields ±5%, a p-value <0.05 confirms reproducibility. Use QbD (Quality by Design) principles to define a design space for critical parameters (e.g., pH, temperature) .
Q. What computational tools predict the bioactivity of 1H-Azepine derivatives, and how can molecular docking guide synthesis?
- Methodological Answer : Use Schrödinger’s Glide or AutoDock Vina for docking studies against target proteins (e.g., kinases or GPCRs). Prioritize derivatives with high binding affinity (ΔG < −8 kcal/mol) and synthesize them. Validate predictions via in vitro assays (e.g., IC₅₀ measurements). For instance, pyridinyl-azepines show potential as kinase inhibitors due to planar aromatic-pyridine interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
